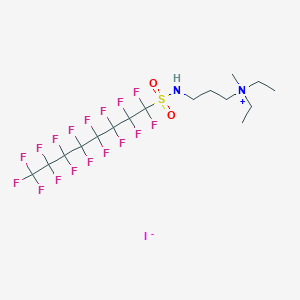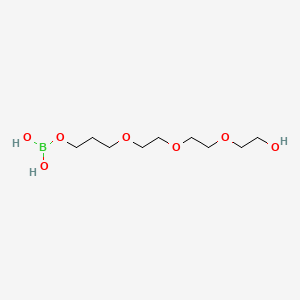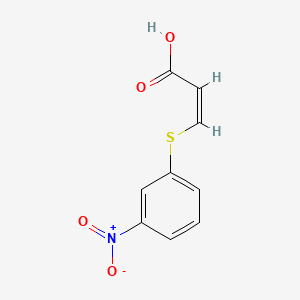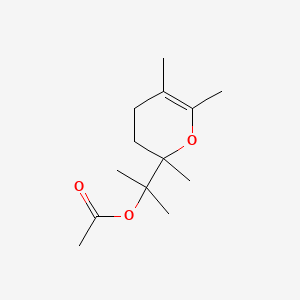
1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- is a complex organic compound that features a propanone backbone with hydroxy, methoxyphenyl, and triazolyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the propanone backbone: This can be achieved through aldol condensation or other carbonyl-forming reactions.
Introduction of hydroxy and methoxyphenyl groups: These groups can be introduced via electrophilic aromatic substitution or other suitable reactions.
Attachment of the triazolyl group: This step might involve click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Reagents like NaOH (Sodium hydroxide) or other strong bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
科学的研究の応用
Chemistry: As an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activity.
Medicine: Possible applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Use in the production of advanced materials, such as polymers or coatings.
作用機序
The mechanism of action of 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolyl group could play a key role in binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-: Lacks the triazolyl group.
1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,3-triazol-1-yl)-: Similar structure but with a different triazole isomer.
1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-imidazol-1-yl)-: Contains an imidazole ring instead of a triazole.
Uniqueness
The presence of the 1H-1,2,4-triazol-1-yl group in 1-Propanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)- imparts unique chemical properties, such as enhanced binding affinity to certain biological targets and increased stability under various conditions. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
CAS番号 |
107658-59-3 |
|---|---|
分子式 |
C19H19N3O4 |
分子量 |
353.4 g/mol |
IUPAC名 |
2-hydroxy-1,2-bis(4-methoxyphenyl)-3-(1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C19H19N3O4/c1-25-16-7-3-14(4-8-16)18(23)19(24,11-22-13-20-12-21-22)15-5-9-17(26-2)10-6-15/h3-10,12-13,24H,11H2,1-2H3 |
InChIキー |
NCSJOQAXEVIINI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C(CN2C=NC=N2)(C3=CC=C(C=C3)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


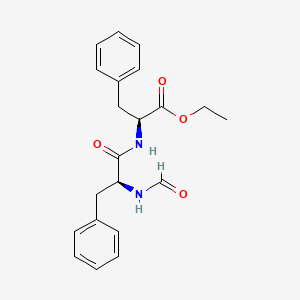

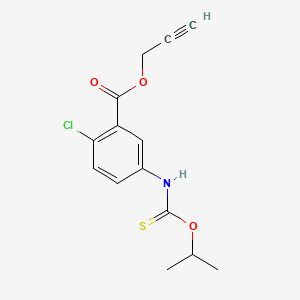
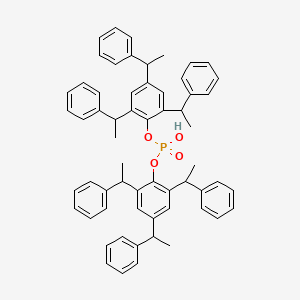

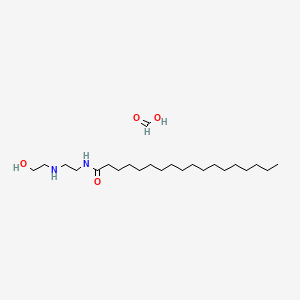
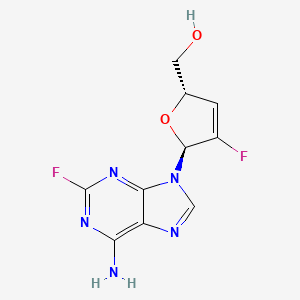
![2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12684898.png)

